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Compound of Interest

Compound Name: 2-(1H-pyrazol-4-yl)quinoxaline

Cat. No.: B1335370

A comprehensive investigation into the tautomeric forms of 2-(1H-pyrazol-4-yl)quinoxaline
reveals a notable absence of specific experimental or computational studies in the current
scientific literature. Despite extensive searches, no dedicated research focusing on the
synthesis, characterization, or tautomeric equilibrium of this particular molecule could be
identified. Therefore, this guide will provide an in-depth technical overview of the anticipated
tautomeric behavior of 2-(1H-pyrazol-4-yl)quinoxaline based on the well-established
principles of pyrazole and quinoxaline chemistry. This document is intended for researchers,
scientists, and drug development professionals, offering a foundational understanding of the
potential tautomers and the methodologies to study them.

Introduction to Tautomerism in Heterocyclic
Chemistry

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional
isomers, is a fundamental concept in heterocyclic chemistry with significant implications for a
molecule's physical, chemical, and biological properties. For a molecule like 2-(1H-pyrazol-4-
yl)quinoxaline, two primary sources of tautomerism exist: the prototropic tautomerism of the
pyrazole ring and the potential for annular tautomerism involving the quinoxaline nitrogen
atoms.

The pyrazole ring can exist in two main tautomeric forms, the 1H- and 2H-forms, depending on
the position of the proton on the nitrogen atoms. The relative stability of these tautomers is
influenced by the nature and position of substituents.[1] Similarly, while the aromatic
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quinoxaline ring itself is not prone to tautomerism, its derivatives, particularly those with
exocyclic double bonds or hydroxyl groups, can exhibit keto-enol or imine-enamine
tautomerism.[2]

Potential Tautomeric Forms of 2-(1H-pyrazol-4-
yl)quinoxaline

Based on the general principles of pyrazole tautomerism, 2-(1H-pyrazol-4-yl)quinoxaline is
expected to exist primarily as an equilibrium between two tautomers:

o Tautomer A: 2-(1H-pyrazol-4-yl)quinoxaline
e Tautomer B: 2-(2H-pyrazol-4-yl)quinoxaline

The quinoxaline ring is likely to remain as the stable aromatic system. The equilibrium between
Tautomer A and Tautomer B would be governed by the electronic effects of the quinoxaline
substituent on the pyrazole ring.

Caption: Prototropic tautomerism of 2-(1H-pyrazol-4-yl)quinoxaline.

Note: As actual images for the tautomers cannot be generated, placeholders are used in the
DOT script. In a real-world application, these would be replaced with the chemical structures.

Data Presentation: A Predictive Framework

In the absence of experimental data for 2-(1H-pyrazol-4-yl)quinoxaline, the following tables
provide a template for how quantitative data on its tautomers would be presented. The values
are hypothetical and for illustrative purposes only, based on typical findings for substituted
pyrazoles.

Table 1: Calculated Relative Energies of Tautomers
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Relative Energy

Tautomer Method/Basis Set Solvent

(kcallmol)
Tautomer A DFT/B3LYP/6-31G Gas Phase 0.00
Tautomer B DFT/B3LYP/6-31G Gas Phase +1.5
Tautomer A DFT/B3LYP/6-31G DMSO 0.00
Tautomer B DFT/B3LYP/6-31G DMSO +1.2

Table 2: Predicted Key NMR Chemical Shifts (ppm)

Predicted Chemical Shift

Tautomer Nucleus
(ppm)

Tautomer A Pyrazole N1-H 13.5
Pyrazole C3 140.2

Pyrazole C5 130.8

Tautomer B Pyrazole N2-H 13.2
Pyrazole C3 135.5

Pyrazole C5 135.5

Experimental Protocols for Tautomer Investigation

The following outlines the key experimental methodologies that would be employed to
investigate the tautomeric forms of 2-(1H-pyrazol-4-yl)quinoxaline.

Synthesis and Characterization

A potential synthetic route to 2-(1H-pyrazol-4-yl)quinoxaline could involve the condensation of
a pyrazole-4-carbaldehyde or a related derivative with o-phenylenediamine.
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Caption: A possible synthetic pathway for 2-(1H-pyrazol-4-yl)quinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.

e 1H NMR: The chemical shift of the pyrazole N-H proton would be a key indicator. Different
tautomers would likely exhibit distinct N-H signals. The observation of a single, broadened N-
H signal could suggest a rapid equilibrium between tautomers on the NMR timescale.

e 13C NMR: The chemical shifts of the pyrazole C3 and C5 carbons are sensitive to the
tautomeric form. In the symmetric 2H-tautomer, these carbons would be equivalent, while in
the 1H-tautomer, they would have different chemical shifts.[1]

» 1N NMR: This technique provides direct information about the nitrogen environment and is
highly sensitive to tautomeric changes.

Experimental Workflow for NMR Analysis:
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Caption: Workflow for investigating tautomerism using NMR spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.
By determining the precise positions of all atoms, including the hydrogen on the pyrazole
nitrogen, the dominant tautomer in the crystal lattice can be identified.

Computational Chemistry

In the absence of experimental data, computational methods such as Density Functional
Theory (DFT) are invaluable for predicting the relative stabilities of tautomers.

Computational Workflow:
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Caption: A typical workflow for the computational study of tautomerism.

Conclusion

While specific data for 2-(1H-pyrazol-4-yl)quinoxaline is currently unavailable, this guide
provides a comprehensive framework for its investigation. The tautomeric equilibrium is
expected to be a key feature of this molecule, primarily involving the prototropic tautomerism of
the pyrazole ring. The experimental and computational protocols outlined here represent the
standard methodologies for elucidating the tautomeric forms of such heterocyclic systems.
Future research in this area would be valuable for a complete understanding of the chemical
and physical properties of this compound, which may have applications in medicinal chemistry
and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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